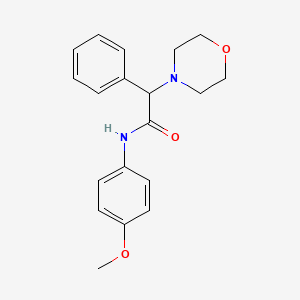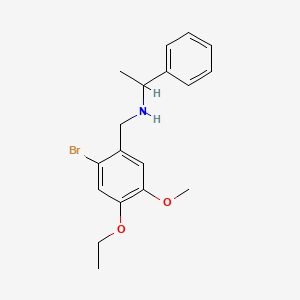![molecular formula C20H19N5OS B4385986 2-{2-[5-mercapto-4-(1-phenylethyl)-4H-1,2,4-triazol-3-yl]ethyl}-1(2H)-phthalazinone](/img/structure/B4385986.png)
2-{2-[5-mercapto-4-(1-phenylethyl)-4H-1,2,4-triazol-3-yl]ethyl}-1(2H)-phthalazinone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of phthalazinone derivatives, including those similar to the specified compound, typically involves multi-step chemical reactions. For example, an efficient one-pot, four-component synthesis method has been developed for derivatives involving phthalazinone structures, demonstrating the compound's complex synthesis process (Torkian et al., 2011). This process underscores the intricacies involved in creating such compounds, highlighting the role of catalysis and specific reaction conditions in achieving the desired molecular framework.
Molecular Structure Analysis
The molecular structure of phthalazinone derivatives, including the specified compound, is characterized by the presence of heterocyclic components such as triazol and mercapto groups, which significantly influence the compound's chemical behavior and reactivity. Detailed spectroscopic investigations, including FT-IR, UV, and NMR analyses, have been conducted to understand the molecular geometry and structural characteristics of similar compounds (Sroczyński & Malinowski, 2017). These studies provide insight into the conformational dynamics and electronic properties of the phthalazinone skeleton, essential for predicting reactivity and interactions with other molecules.
Chemical Reactions and Properties
Phthalazinone derivatives are known for their versatile chemical reactivity, which allows for various modifications and transformations. For instance, reactions with 1(2H)-phthalazinones can yield a wide range of products, depending on the reactants and conditions employed, showcasing the compound's ability to participate in diverse chemical reactions (Mustafa et al., 1964). This versatility is crucial for synthesizing novel derivatives with potential applications in different scientific and industrial fields.
Physical Properties Analysis
The physical properties of phthalazinone derivatives, such as solubility, melting point, and crystallinity, are significantly influenced by the molecular structure and the nature of substituents. Studies on similar compounds have revealed that introducing different functional groups can alter these properties, affecting the material's processability and performance in applications (Yu et al., 2010). Understanding these physical properties is crucial for designing compounds with desired characteristics for specific applications.
Chemical Properties Analysis
The chemical properties of "2-{2-[5-mercapto-4-(1-phenylethyl)-4H-1,2,4-triazol-3-yl]ethyl}-1(2H)-phthalazinone" and related derivatives, such as reactivity towards different chemical agents and stability under various conditions, are areas of active research. The compound's interaction with different reagents can lead to a wide array of chemical transformations, enabling the synthesis of a variety of functionalized derivatives with potential utility in various domains (Haggam, 2015).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body, affecting their function and leading to changes at the cellular level .
Mode of Action
The compound’s mode of action involves interactions with its targets, leading to changes in their function. This can involve binding to the target, inhibiting its function, or altering its structure . The exact nature of these interactions depends on the specific targets and the structure of the compound.
Biochemical Pathways
The compound can affect various biochemical pathways depending on its targets. These can include metabolic pathways, signal transduction pathways, and others. The downstream effects of these changes can vary widely, from changes in cell growth and proliferation to alterations in cell death and survival .
Pharmacokinetics
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact its bioavailability. Factors such as the compound’s chemical structure, its interactions with transport proteins, and its susceptibility to metabolic enzymes can all influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action can include changes in gene expression, alterations in cellular signaling, and effects on cell growth and survival. These effects can lead to changes in the behavior of cells and tissues, potentially leading to therapeutic effects .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. These can include factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its interactions with its targets, and its overall efficacy .
Eigenschaften
IUPAC Name |
2-[2-[4-(1-phenylethyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]ethyl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-14(15-7-3-2-4-8-15)25-18(22-23-20(25)27)11-12-24-19(26)17-10-6-5-9-16(17)13-21-24/h2-10,13-14H,11-12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPIOGMGOONUDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=NNC2=S)CCN3C(=O)C4=CC=CC=C4C=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4385922.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4385925.png)
![6-amino-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-1-phenyl-4(1H)-pyrimidinone](/img/structure/B4385928.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B4385934.png)
![5-methoxy-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B4385942.png)
![6-methyl-3-(2-phenoxyethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4385946.png)

![N-cyclopropyl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4385953.png)

![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(4-nitrophenyl)piperazine](/img/structure/B4385964.png)
